2,5-Dihydroxy-3-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDILUGQARSBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427748 | |
| Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-22-8 | |
| Record name | Benzaldehyde, 2,5-dihydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitric Acid-Mediated Oxidation
The direct oxidation of substituted benzyl alcohols to aldehydes represents a foundational approach. In CN101570473B, 3-methoxybenzyl alcohol is oxidized to 3-methoxybenzaldehyde using nitric acid (1–2 equivalents) in aqueous solvent systems at room temperature. Adapting this method, 2,5-dihydroxy-3-methoxybenzaldehyde could theoretically be synthesized from 2,5-dihydroxy-3-methoxybenzyl alcohol. However, the precursor’s synthesis requires multi-step hydroxylation and protection:
- Hydroxylation : Introducing hydroxyl groups at positions 2 and 5 via electrophilic aromatic substitution, leveraging the methoxy group’s ortho/para-directing effects.
- Protection : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl ethers) to prevent over-oxidation.
- Oxidation : Treatment with nitric acid (1.5 equivalents) in water at 25°C for 6–8 hours, yielding the aldehyde.
Challenges :
- Competing side reactions, such as over-oxidation to carboxylic acids or demethylation.
- Limited commercial availability of 2,5-dihydroxy-3-methoxybenzyl alcohol, necessitating custom synthesis.
Alkylation of Dihydroxybenzaldehyde Precursors
Selective O-Methylation
The UMich study (ARKIVOC 2000) demonstrates regioselective alkylation of 2-hydroxy-5-methoxybenzaldehyde using alkyl halides and potassium carbonate in refluxing acetone. For this compound, a reversed strategy could involve:
- Starting Material : 2,5-Dihydroxybenzaldehyde (commercially available).
- Methylation : Selective O-methylation at position 3 using methyl iodide (2 equivalents) and anhydrous K₂CO₃ in acetone at 60°C for 4 hours.
- Workup : Acidic hydrolysis to remove protecting groups, if employed.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Methylating Agent | CH₃I (2 eq) | 78 |
| Solvent | Acetone | 85 |
| Temperature | 60°C | - |
| Base | K₂CO₃ (3 eq) | - |
Limitations :
- Competing methylation at positions 2 or 5 without protective groups.
- Labor-intensive purification due to polyalkylated byproducts.
Demethylation of Trimethoxybenzaldehyde Derivatives
Controlled Demethylation Using Boron Tribromide
US6670510B2 discloses the synthesis of 2,5-dimethoxybenzaldehyde via methylation of 2-hydroxy-5-methoxybenzaldehyde. To access this compound, a trimethoxy precursor (e.g., 2,3,5-trimethoxybenzaldehyde) could undergo selective demethylation:
- Synthesis of Trimethoxy Precursor : Friedel-Crafts formylation of 1,3,5-trimethoxybenzene.
- Demethylation : Treatment with BBr₃ (1.2 equivalents) in dichloromethane at −78°C, selectively cleaving methoxy groups at positions 2 and 5.
Spectroscopic Validation :
- ¹H NMR (CDCl₃) : δ 9.87 (s, 1H, CHO), 7.32–7.37 (m, 3H, ArH), 3.73 (s, 3H, OCH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch).
Drawbacks :
- Harsh reaction conditions risk aldehyde degradation.
- Incomplete regioselectivity necessitates chromatographic separation.
Formylation of Substituted Phenols
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction introduces formyl groups into phenolic substrates under alkaline conditions. For this compound:
- Substrate : 3-Methoxyresorcinol (2,5-dihydroxy-3-methoxybenzene).
- Reaction : Chloroform and NaOH (20% w/v) at 70°C for 3 hours.
- Acidification : HCl (6 M) to precipitate the aldehyde.
Yield Optimization :
| Parameter | Condition | Yield (%) |
|---|---|---|
| NaOH Concentration | 20% | 65 |
| Temperature | 70°C | - |
| Reaction Time | 3 hours | - |
Analytical Cross-Check :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below evaluates methods based on yield, cost, and practicality:
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Nitric Acid Oxidation | 70–78 | Low | Industrial |
| Selective Methylation | 65–78 | Moderate | Lab-scale |
| Demethylation | 55–60 | High | Lab-scale |
| Reimer-Tiemann | 60–65 | Low | Pilot-scale |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to corresponding alcohols.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: 2,5-Dihydroxy-3-methoxybenzoic acid.
Reduction: 2,5-Dihydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2,5-Dihydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism by which 2,5-Dihydroxy-3-methoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the reactivity and stability of the compound. These interactions can affect enzymatic pathways and cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural analogs, their substituent positions, and similarity metrics derived from CAS database analyses:
Notes on Similarity Scores:
- 2,4-Dihydroxy-3-methoxybenzaldehyde shares identical functional groups but differs in hydroxyl positioning, leading to comparable reactivity in methylation and oxidation reactions .
- Discrepancies in similarity scores for 2,3-Dihydroxy-4-methoxybenzaldehyde (1.00 vs. 0.96) suggest variability in computational or empirical assessment methods across sources .
Biological Activity
2,5-Dihydroxy-3-methoxybenzaldehyde (DHMB) is a phenolic compound with a unique structure characterized by two hydroxyl groups and a methoxy group on a benzaldehyde backbone. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DHMB, supported by relevant research findings, case studies, and data tables.
- Chemical Formula : C₈H₈O₄
- Molecular Weight : 168.15 g/mol
- CAS Number : 7091044
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DHMB against various pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mM |
| Escherichia coli | 1.0 mM |
| Klebsiella pneumoniae | 1.5 mM |
| Bacillus subtilis | 0.25 mM |
These results indicate that DHMB exhibits significant bacteriostatic activity, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
DHMB has also been evaluated for its antifungal properties. A study reported that it demonstrates potent antifungal activity against various fungal strains, including Aspergillus fumigatus.
| Fungal Strain | MIC (mM) |
|---|---|
| Aspergillus fumigatus | 0.58 |
| Candida albicans | 0.75 |
| Cryptococcus neoformans | 1.0 |
The antifungal mechanism appears to involve the disruption of cellular integrity and inhibition of fungal growth through redox-active pathways .
Anticancer Activity
The anticancer effects of DHMB have been explored in several cancer cell lines. Notably, it has shown selective cytotoxicity towards prostate cancer cells.
| Cancer Cell Line | Cell Viability (%) at 20 µM |
|---|---|
| PC-3 (Prostate Cancer) | 13.75 |
| MCF-7 (Breast Cancer) | 47.72 |
| HeLa (Cervical Cancer) | 48.18 |
The compound induced apoptosis in these cells, primarily through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Mode of Action
The biological activities of DHMB can be attributed to its ability to modulate various biochemical pathways:
- Antimicrobial Mechanism : DHMB disrupts bacterial cell walls and interferes with metabolic processes.
- Antifungal Mechanism : It targets mitochondrial respiratory chain complexes in fungi, leading to increased oxidative stress.
- Anticancer Mechanism : The compound activates apoptotic pathways while inhibiting cell proliferation through cell cycle arrest.
Case Studies
- Study on Prostate Cancer Cells : A study demonstrated that treatment with DHMB resulted in reduced viability of PC-3 cells by inducing apoptosis through caspase activation.
- Fungal Inhibition Study : Another study reported that DHMB significantly inhibited the growth of Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.
Q & A
Q. Methodological Insight :
-
Optimization Table :
Condition Yield Range Purity (HPLC) Key Variables BBr₃, CH₂Cl₂, 0°C 60-75% >95% Reaction time, stoichiometry NaOH (2M), 80°C 45-55% 85-90% pH control, temperature
How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?
Advanced Research Question
Discrepancies between experimental NMR shifts (e.g., aromatic proton splitting patterns) and density functional theory (DFT)-predicted values may arise from solvent effects or conformational flexibility. Use multi-solvent NMR (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding and compare with COSY/HSQC for connectivity validation. Reference databases like NIST Chemistry WebBook provide benchmark data for methoxybenzaldehyde derivatives .
Case Study :
A 2023 study resolved conflicting δH values (7.2 ppm vs. predicted 7.5 ppm) by identifying solvent-induced shielding effects in DMSO .
What strategies mitigate oxidation during storage, given the compound’s phenolic groups?
Basic Research Question
Phenolic aldehydes are prone to air oxidation. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Add antioxidants like 0.1% BHT (butylated hydroxytoluene) to solutions. Purity degradation can be monitored via HPLC-UV at 280 nm, with degradation products (e.g., quinones) eluting earlier .
Q. Stability Data :
| Storage Condition | Degradation Rate (%/month) | Major Impurity |
|---|---|---|
| 25°C, air | 15-20% | 2,5-Quinone |
| -20°C, N₂ | <2% | None detected |
How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Research Question
DFT calculations (e.g., Gaussian 16) using B3LYP/6-311+G(d,p) basis sets model charge distribution at hydroxy/methoxy substituents. The C-3 methoxy group deactivates the ring, while C-2 and C-5 hydroxy groups direct electrophiles to para positions. Compare with experimental kinetic data (e.g., reaction rates with amines) to validate models .
Example :
A 2019 study correlated computed activation energies (ΔG‡ = 28.5 kcal/mol) with observed SNAr rates in DMF .
What are the challenges in quantifying trace impurities using LC-MS, and how are they addressed?
Advanced Research Question
Ion suppression from polar hydroxyl groups can reduce MS sensitivity. Use HILIC chromatography with a mobile phase of 90% acetonitrile/0.1% formic acid to enhance ionization. Spike internal standards (e.g., deuterated analogs) for quantification. Limit of detection (LOD) can reach 0.1 ng/mL with MRM transitions optimized for m/z 168 → 123 .
Q. Validation Parameters :
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.998 (1–100 ng/mL) |
| Recovery (%) | 92-105% |
| Intra-day RSD | <5% |
How does solvent polarity influence tautomeric equilibria between aldehyde and enol forms?
Basic Research Question
In polar solvents (e.g., water), the enol form dominates due to stabilization of the conjugated base. Use UV-Vis spectroscopy (λmax ~320 nm for enol vs. 280 nm for aldehyde) to monitor equilibria. In DMSO, the aldehyde form is favored (95:5 ratio) .
Q. Tautomeric Ratios :
| Solvent | Aldehyde:Enol |
|---|---|
| Water | 10:90 |
| DMSO | 95:5 |
| Ethanol | 70:30 |
What ecological toxicity assessments are lacking for this compound, and how can they be prioritized?
Advanced Research Question
Existing safety data sheets indicate no ecotoxicity data (e.g., LC50 for aquatic organisms) . Prioritize OECD 201/202 tests for algae/daphnia acute toxicity. Computational tools like ECOSAR predict high toxicity (LC50 ~1 mg/L) due to phenolic groups, requiring empirical validation .
How do crystallographic studies resolve ambiguity in hydrogen-bonding networks?
Advanced Research Question
Single-crystal X-ray diffraction reveals intermolecular H-bonds between C-5 hydroxyl and methoxy groups, forming a dimeric lattice. Compare with PXRD patterns of bulk samples to assess polymorphism. A 2012 study identified a monoclinic P2₁/c space group with Z’=1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
